molecular formula C24H18FN7O3 B2448358 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 923513-10-4

2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2448358
CAS No.: 923513-10-4
M. Wt: 471.452
InChI Key: ZGHBOBJFBKDTTH-UHFFFAOYSA-N
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Description

2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H18FN7O3 and its molecular weight is 471.452. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN7O3/c25-15-5-7-16(8-6-15)32-23-21(28-29-32)22(26-14-27-23)30-9-11-31(12-10-30)24(34)20-13-18(33)17-3-1-2-4-19(17)35-20/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHBOBJFBKDTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC(=O)C6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a novel synthetic derivative that combines a triazolo-pyrimidine moiety with a piperazine and chromenone structure. This unique combination suggests potential for diverse biological activities, particularly in oncology and neuropharmacology.

Chemical Structure

The molecular formula of this compound is C20H23FN6O2C_{20}H_{23}FN_6O_2, with a molecular weight of approximately 398.44 g/mol. The structure features multiple functional groups that may influence its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like LSD1 (lysine-specific demethylase 1), which plays a crucial role in cancer cell proliferation and migration .
  • Interaction with Receptors : The piperazine component may facilitate binding to various receptors, potentially modulating neurotransmitter systems or other signaling pathways relevant to cancer and neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:

  • A related compound demonstrated significant inhibition of cancer cell migration and growth in vitro, indicating that the triazole ring enhances interaction with cancer-related targets .
  • The analogs were effective against human breast cancer cells, exhibiting IC50 values comparable to established chemotherapeutics like Olaparib .

Neuropharmacological Effects

The piperazine moiety is known for its activity in central nervous system disorders. Compounds containing this structure have shown:

  • Potential anxiolytic and antidepressant effects by modulating serotonin and dopamine pathways.
  • Neuroprotective properties that could be beneficial in conditions like Alzheimer's disease.

Case Studies

  • LSD1 Inhibition : In a study where MGC-803 cells were treated with a similar triazolo-pyrimidine derivative, significant inhibition of LSD1 was observed, leading to reduced cell migration and increased levels of H3K4me2, a substrate for LSD1 .
  • Breast Cancer Efficacy : Compounds structurally related to the target compound showed moderate to significant efficacy against breast cancer cells, with detailed assays revealing their mechanism involving PARP inhibition and enhanced apoptosis markers .

Data Table: Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Mechanism of Action
AnticancerTriazolo-Pyrimidine Derivative18LSD1 Inhibition
NeuropharmacologyPiperazine DerivativeVariesSerotonin/Dopamine Modulation
General ToxicityVariousN/ACell Viability Assays

Q & A

Q. How to design derivatives for improved target selectivity?

  • Approach :
  • Scaffold hopping : Replace the chromen-4-one moiety with quinazoline or coumarin derivatives .
  • Bioisosteric replacement : Substitute the 4-fluorophenyl group with 3-chlorophenyl or thiophene .
  • Proteomics : Use affinity chromatography to identify off-target binding partners.

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